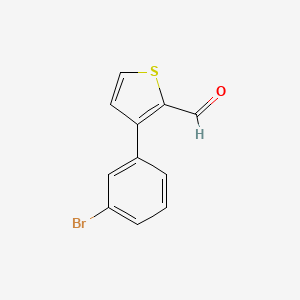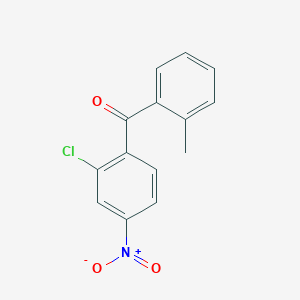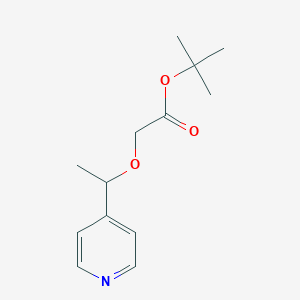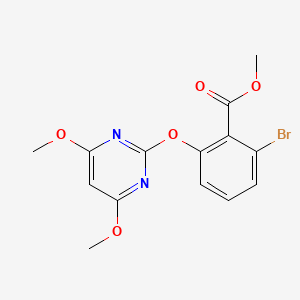
3-(3-Bromophenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the 2-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, 3-bromothiophene-2-carbaldehyde can be synthesized by coupling 3-bromothiophene with an appropriate arylboronic acid under mild conditions .
Another method involves the bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and functional group tolerance . The reaction conditions are optimized to ensure efficient production, including the use of appropriate catalysts, solvents, and reaction temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Bromophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Bromophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Bromophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromophenyl and aldehyde groups allows for specific interactions with biological macromolecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group.
3-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure with the bromine atom at the 4-position of the phenyl group.
2-(3-Bromophenyl)thiophene-3-carbaldehyde: Similar structure with the aldehyde group at the 3-position of the thiophene ring.
Uniqueness
3-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C11H7BrOS |
|---|---|
Poids moléculaire |
267.14 g/mol |
Nom IUPAC |
3-(3-bromophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H |
Clé InChI |
OEYZTDHDEOORBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=C(SC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)







